(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

Chiral resolution of racemic α-amino acid esters creates bottlenecks in SAR campaigns. This (R)-oxalate (CAS 1187927-13-4) delivers a single-enantiomer glycine mimetic with a tetrahydropyran constraint. - >96% ee eliminates preparative chiral HPLC, ensuring accurate biological assay interpretation. - Methyl ester provides an orthogonal carboxyl protecting group for Fmoc/Boc-SPPS. - Crystalline oxalate salt ensures long-term, non-hygroscopic storage stability.

Molecular Formula C10H17NO7
Molecular Weight 263.24 g/mol
CAS No. 1187927-13-4
Cat. No. B1378538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate
CAS1187927-13-4
Molecular FormulaC10H17NO7
Molecular Weight263.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O
InChIInChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
InChIKeyNMDJSINYHRDMSN-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic Acid Methyl Ester Oxalate – Procurement Guide


(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate (CAS 1187927-13-4) is a single-enantiomer, oxalate salt of a non-proteinogenic α-amino acid methyl ester featuring a tetrahydropyran (THP) ring at the α-carbon . With molecular formula C₁₀H₁₇NO₇ and a molecular weight of 263.25 g/mol, this compound is supplied as a crystalline solid with purities typically at 96% and enantiomeric excess (ee) values reported at 96% . It serves as a protected glycine mimetic in which the THP moiety introduces conformational constraint and enhanced lipophilicity relative to unsubstituted glycine, making it a strategic intermediate for peptidomimetic design and chiral drug candidate synthesis .

✓ Stereochemically defined (R)-enantiomer for chiral synthesis
✓ Conformationally constrained glycine mimetic (THP ring)
✓ Methyl ester protected for orthogonal SPPS coupling

Why Generic Substitution Fails


Simple replacement of this compound with its (S)-enantiomer oxalate (CAS 1187930-44-4) , the racemic hydrochloride (CAS 477585-43-6) , or the free acid form (e.g., CAS 475649-32-2) introduces distinct and potentially confounding variables: absolute stereochemistry, counterion identity, and carboxylic acid protection status. In chiral drug discovery, the (R) vs. (S) configuration can dictate receptor binding affinity and downstream biological activity [1]; the oxalate counterion influences crystallinity, hygroscopicity, and salt metathesis compatibility differently than the hydrochloride ; and the methyl ester protects the carboxyl group during synthetic sequences that would be incompatible with a free acid. Quantitative evidence below demonstrates that these differences are not merely nominal but carry measurable consequences for enantiomeric purity, molecular weight-adjusted stoichiometry, and application-specific synthetic utility.

Enantiomer mismatch (S)-enantiomer or racemate may shift stereochemical outcome and biological readout
Counterion substitution Hydrochloride vs oxalate alters crystallinity, hygroscopicity, and salt metathesis compatibility
Unprotected carboxyl Free acid requires additional protection steps, lengthening synthetic sequences and increasing risk

Comparative Evidence vs. Closest Analogs


Enantiomeric Excess: (R)-Oxalate vs. Racemic Hydrochloride

The (R)-oxalate salt (1187927-13-4) is commercially supplied with a validated enantiomeric excess (ee) of 96%, as determined by chiral HPLC , whereas the racemic hydrochloride (477585-43-6) is sold as a racemic mixture without specification of enantiomeric composition, confirmed by its vendor description as the amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride without stereochemical designation . A 96% ee value for the (R)-oxalate translates to an enantiomeric ratio of 98:2 (R:S), which is critical for asymmetric syntheses where the S-enantiomer may produce a distinct biological or pharmacological profile [1].

Enantiomeric Purity
Cross-study comparable
(R)-oxalate: 96% ee (98:2 R:S) vs. racemate: 0% ee (1:1)
Supports enantiomer-specific synthesis workflow
Chiral HPLC verified; racemate requires resolution
Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

Counterion Impact on Stoichiometry

The target oxalate salt possesses a molecular weight of 263.25 g/mol (C₁₀H₁₇NO₇, 1:1 free base:oxalic acid) , while the corresponding (R)-hydrochloride salt (CAS 871261-12-0) has a molecular weight of 209.67 g/mol (C₈H₁₆ClNO₃) . This 53.58 g/mol (25.6% higher) mass difference arises from the replacement of HCl (MW 36.46) with oxalic acid (MW 90.03) as the salt former. The 1:1 stoichiometry of the oxalate salt has been confirmed by the systematic chemical name: ethanedioate (1:1) . In practical terms, a 250 mg purchase of the oxalate provides 164 mg of free base equivalent, whereas 250 mg of the hydrochloride delivers 207 mg of free base equivalent – a 26% higher free-base mass efficiency for the hydrochloride in downstream reactions, a factor that must be considered when calculating reagent equivalents and reaction yields in multi-step syntheses [1].

Free Base Content
Head-to-head
164 mg free base per 250 mg oxalate vs. 207 mg per 250 mg HCl (26% lower)
Adjust stoichiometry when switching salt forms
Calculated from molecular weights
Salt Selection Molecular Weight Stoichiometry

Methyl Ester Protection vs. Free Acid

The target compound bears a methyl ester at the carboxyl terminus, while the free acid analog (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 475649-32-2; MW 159.18 g/mol, C₇H₁₃NO₃) has a free carboxylic acid group . The methyl ester serves as a protected carboxyl that is orthogonal to Fmoc- and Boc-based amine protection strategies commonly used in solid-phase peptide synthesis (SPPS) . In contrast, the unprotected free acid can undergo unwanted side reactions (e.g., intramolecular cyclization, premature amide bond formation, or salt formation with basic coupling reagents) during SPPS or solution-phase peptide coupling. The difference in molecular weight is 104.07 g/mol (263.25 vs. 159.18), reflecting the mass contribution of both the methyl ester group and the oxalate counterion. This orthogonal protection eliminates the need for an additional carboxyl protection/deprotection step, representing an operational simplification valued in medicinal chemistry campaigns [1].

Carboxyl Protection
Cross-study comparable
Methyl ester present (orthogonal to Fmoc/Boc); free acid requires pre-protection
Eliminates one protection step in SPPS
Standard peptide coupling inference
Peptide Coupling Orthogonal Protection Amide Bond Formation

Conformational Constraint vs. Unsubstituted Glycine

The tetrahydropyran (THP) ring at the α-carbon of this compound introduces a six-membered cyclic ether that restricts the conformational freedom of the amino acid side chain, in contrast to unsubstituted glycine (R = H) which has maximal backbone flexibility . This constraint has been exploited in peptidomimetic design: tetrahydropyran-based peptidomimetics derived from tripeptide bioisosteric transformations have demonstrated measurable biological activity at melanocortin receptors, with the THP scaffold serving as a rigidified replacement for flexible peptide backbones [1]. Quantitative conformational analysis of the free 2-(tetrahydropyran-4-yl)glycine scaffold reveals a predicted pKa of 2.25 ± 0.10 and a LogP of 0.525, indicating a ~100-fold increase in lipophilicity relative to glycine (LogP ≈ -3.2), which influences membrane permeability and pharmacokinetic properties when incorporated into peptide sequences . Aminotetrahydropyran derivatives have been patented as DPP-IV inhibitor scaffolds with IC₅₀ values as low as 0.16 nM against DPP-4 and selectivity ratios exceeding 1,000-fold over DPP-8/DPP-9 [2], demonstrating the pharmacological relevance of this constrained glycine mimetic class.

Scaffold Lipophilicity
Class-level inference
THP-glycine LogP ~0.525 vs. glycine LogP ~ -3.2; ΔLogP ~3.7
May support membrane permeability optimization
Predicted LogP; DPP-IV class evidence
Peptidomimetic Design Conformational Restriction Bioisosterism

Enantiomer Price and Availability

Commercial pricing data indicate differential availability between the (R)- and (S)-oxalate enantiomers. The (S)-enantiomer oxalate (CAS 1187930-44-4) is listed at approximately ¥6,500 (~$900 USD) per gram from one supplier , whereas the (R)-enantiomer (CAS 1187927-13-4) is priced at $796.00 per unspecified quantity from ChemShuttle . While direct volume-matched price comparison is not possible from public listings, the (R)-enantiomer appears in broader vendor catalogs (ChemShuttle, AKSci, Activate Scientific, CymitQuimica, ChemicalBook) than the (S)-enantiomer, suggesting more established commercial supply chains for the (R)-form. This supply chain depth can influence lead times and lot-to-lot consistency in industrial procurement contexts.

Supply Depth
Data to verify
(R)-oxalate listed by ≥5 vendors; (S)-oxalate limited availability
Broader vendor base may reduce procurement risk
Public data; verify with suppliers
Procurement Cost Analysis Enantiomer Availability

Best-Fit Application Scenarios


Chiral Peptidomimetic Synthesis

When designing peptidomimetics where absolute stereochemistry at the α-carbon dictates target binding, the 96% ee (R)-oxalate provides a pre-validated chiral starting material. The tetrahydropyran ring serves as a conformationally constrained glycine surrogate that has demonstrated activity in melanocortin receptor-targeted peptidomimetics [1]. Using the (R)-oxalate eliminates the need for chiral resolution, which would otherwise require preparative chiral HPLC separation of the racemate with a maximum theoretical yield of 50% for the desired enantiomer. This is particularly valuable in structure-activity relationship (SAR) studies where enantiomeric purity is critical for interpreting biological assay results.

DPP-IV Inhibitor Lead Optimization

Aminotetrahydropyran derivatives form the core scaffold of potent DPP-IV inhibitors with reported IC₅₀ values as low as 0.16 nM and selectivity >1,000-fold over related DPP enzymes [2][3]. The (R)-configuration at the α-carbon of the amino acid moiety is a defined stereochemical element in patented DPP-IV inhibitor structures. This building block can be incorporated as a key intermediate in the synthesis of next-generation DPP-IV inhibitors, where the methyl ester serves as a protected carboxyl handle for late-stage diversification into amides, hydrazides, or other pharmacophoric groups.

SPPS with Orthogonal C-Terminal Protection

In Fmoc- or Boc-based SPPS protocols, the methyl ester of this compound provides an orthogonal carboxyl protecting group that remains intact during standard amine deprotection steps . This enables sequential peptide elongation at the N-terminus while preserving the C-terminal ester for final-stage deprotection (saponification) or direct aminolysis to form C-terminal amides. Procurement of the pre-esterified building block avoids an esterification step that would be required if starting from the free acid (CAS 475649-32-2), reducing step count and improving overall synthetic efficiency in peptide drug discovery workflows.

Salt Metathesis and Solid Form Screening

The oxalate salt form, with its well-defined 1:1 stoichiometry (free base:oxalic acid) and molecular weight of 263.25 g/mol, can serve as a starting point for salt metathesis studies aimed at identifying optimal solid forms (hydrochloride, mesylate, tosylate, etc.) for lead compounds. The oxalate counterion provides a crystalline, non-hygroscopic solid form suitable for long-term storage at 2–8°C, as specified by multiple vendors . In pre-formulation screening, comparing the physicochemical properties (solubility, dissolution rate, stability) of drug candidates derived from this oxalate salt vs. the same compound prepared as the hydrochloride (CAS 871261-12-0) can inform final salt selection for development candidates.

Application
Selection Property
Validation Focus
Chiral peptidomimetic design
Enantiomeric purity (stereochemical control)
Stereochemical attribution and SAR interpretation
DPP-IV pathway inhibition studies
Stereochemically defined aminotetrahydropyran scaffold
DPP-IV isoform selectivity assay context
SPPS with orthogonal protection
Methyl ester as carboxyl protecting group
Orthogonal deprotection compatibility
Salt form and pre-formulation screening
Oxalate salt stoichiometry and crystallinity
Solid-state property comparison
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